molecular formula C11H9ClO3 B1453973 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid CAS No. 1019115-66-2

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1453973
CAS No.: 1019115-66-2
M. Wt: 224.64 g/mol
InChI Key: GVNSNUFGEJFBRX-UHFFFAOYSA-N
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Description

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound with the CAS Registry Number 1019115-66-2 and a molecular formula of C11H9ClO3 . It features a benzofuran core, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules. Scientific literature indicates that derivatives of benzofuran, particularly those incorporating halogen substituents like chlorine, are subjects of ongoing research due to their potential antimicrobial properties . Some halogenated benzofurancarboxylic acid derivatives have shown promising activity against Gram-positive bacteria and fungal strains such as Candida albicans in preliminary studies . This compound serves as a versatile synthetic intermediate for researchers exploring structure-activity relationships, developing new antimicrobial agents, or creating other novel heterocyclic systems for biological evaluation. This product is intended for research and development applications only and is not classified as a medicinal or edible substance. It must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

5-chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSNUFGEJFBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Summary:

Step Reactants & Conditions Description Yield & Notes
1 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate + triphenylphosphine + diethyl azodiformate in organic solvent (e.g., THF) at room temperature for 2-3 hours Formation of 4-acetylaminohydroxyphenylarsonic acid 2,3-dihydrobenzofuran-7-methyl-formiate intermediate, isolated by filtration Crude product used directly in next step; solvent choice critical (THF, acetonitrile, toluene preferred)
2 Intermediate dissolved in DMF + N-chlorosuccinimide at 80-85°C for 2-5 hours Chlorination to obtain chloro-7-benzofurancarboxylic acid 4-ethanamide amino-5-methyl esters crude product Solid separated by filtration; yield approx. 60-77%
3 Crude product + aqueous alcohol and alkali (NaOH) at room temperature and then heated to 80-85°C Hydrolysis and purification to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Final product purity up to 99.9% by HPLC; overall yield ~41%

Key Operational Notes:

  • The reaction uses mild temperatures (room temperature to 85°C).
  • Solvent choice affects yield and ease of purification.
  • The process avoids column chromatography, enhancing industrial scalability.
  • Acid-base adjustments in the final step optimize product crystallization and purity.

This method, while specifically for a dihydrobenzofuran derivative, demonstrates principles applicable to the synthesis of this compound, especially regarding chlorination and carboxylation strategies.

Alternative Synthetic Approaches from Recent Research

A 2025 study on benzofuran derivatives describes similar synthetic transformations involving halogenation and ester hydrolysis steps that can be adapted for this compound preparation.

Representative Reaction Sequence:

Step Reactants & Conditions Description Yield & Notes
1 Bromination of 5-cyanobenzofuran in dichloromethane at room temperature Introduction of halogen substituent at desired position 77% yield
2 Treatment with 2.0 M KOH in methanol at room temperature for 30 minutes Hydrolysis of nitrile to carboxylic acid Efficient conversion
3 Ester hydrolysis of ethyl 3-bromobenzofuran-5-carboxylate with 5.0 M NaOH in THF/MeOH at room temperature for 48 hours Conversion of ester to acid under mild conditions 95% yield
4 Curtius rearrangement using diphenylphosphoryl azide in tert-butanol under reflux Functional group transformation for further derivatization 86% yield

These steps illustrate the use of mild conditions, efficient halogenation, and hydrolysis techniques relevant to benzofuran carboxylic acid derivatives. The use of environmentally benign solvents and moderate temperatures is emphasized.

Comparative Analysis of Preparation Methods

Feature Patent CN104016949A Method Research Study Method
Starting Material 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate 5-cyanobenzofuran or ethyl 3-bromobenzofuran-5-carboxylate
Key Reactions Mitsunobu-type cyclization, chlorination with N-chlorosuccinimide, alkaline hydrolysis Bromination, base-catalyzed hydrolysis, Curtius rearrangement
Reaction Conditions Room temperature to 85°C, various organic solvents (THF preferred) Room temperature to reflux, solvents like CH2Cl2, THF, MeOH
Purification Filtration, solvent washing, acid-base crystallization Silica gel chromatography, filtration
Yield Overall ~41% for three steps Individual steps 77-95% yield
Industrial Feasibility High, avoids chromatography, scalable Moderate, chromatography required

Research Findings and Practical Considerations

  • The Mitsunobu reaction-based cyclization in the patent route provides a selective and efficient way to form the benzofuran ring system, which is crucial for the target compound's core structure.
  • Chlorination with N-chlorosuccinimide is a mild and selective method to introduce the chlorine substituent at the 5-position.
  • Hydrolysis under alkaline conditions followed by acidification yields the carboxylic acid with high purity.
  • Avoidance of column chromatography in the patent method enhances scalability and cost-effectiveness for industrial production.
  • The research study’s approach demonstrates versatile functional group transformations but may require chromatographic purification, limiting large-scale applicability.

Summary Table of Key Reaction Parameters

Parameter Patent Method Research Method
Solvents THF, DMF, alcohols, alkanes CH2Cl2, THF, MeOH, t-BuOH
Temperature Range 20°C to 85°C 20°C to reflux (~110°C)
Reaction Time 2-5 hours per step 20 min to 48 hours depending on step
Purification Filtration, washing, pH adjustment Chromatography, filtration
Yield (Overall) ~41% Stepwise yields 77-95%

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anticancer activities.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid with structurally related benzofuran derivatives, emphasizing substituent effects, synthesis routes, and biological activities.

Table 1: Comparative Analysis of Benzofuran-2-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities Synthesis Highlights References
This compound Cl (C5), CH₃ (C3, C7), COOH (C2) C₁₁H₉ClO₃ Not explicitly reported; inferred high reactivity due to electron-withdrawing Cl and COOH groups Halogenation, alkylation, oxidation
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid Br (C5), Cl (C7), CH₃ (C3), COOH (C2) C₁₀H₅BrClO₃ Enhanced electrophilicity due to Br; potential for cross-coupling reactions Bromination and chlorination of benzofuran precursors
5,7-Dichloro-1-benzofuran-2-carboxylic acid Cl (C5, C7), COOH (C2) C₉H₄Cl₂O₃ High lipophilicity; antimicrobial activity reported Direct dichlorination of benzofuran
5-(4-Chlorophenyl)benzofuran-2-carboxylic acid Cl-Ph (C5), COOH (C2) C₁₅H₉ClO₃ Improved π-π stacking for binding to biological targets; antitumor applications Suzuki coupling for aryl group introduction
5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Cl (C5), CH₃ (C2, C7), SO₂(C3) C₁₈H₁₇ClO₃S Sulfonyl group enhances solubility and hydrogen bonding; antifungal activity Oxidation of sulfanyl precursor

Key Findings:

Substituent Effects on Reactivity and Bioactivity Halogenation: The presence of chlorine (electron-withdrawing) at position 5 increases the acidity of the carboxylic acid group compared to non-halogenated analogs. Bromine (in 5-bromo-7-chloro derivatives) further enhances electrophilicity, enabling participation in cross-coupling reactions . Sulfonyl and Aryl Groups: Derivatives like 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibit improved solubility due to polar sulfonyl groups, while aryl-substituted analogs (e.g., 5-(4-chlorophenyl)) enhance target binding via π-π interactions .

Synthetic Methodologies Halogenation-Alkylation-Oxidation: A common route for methyl- and chloro-substituted benzofurans involves sequential halogenation (e.g., Cl₂ or SOCl₂), Friedel-Crafts alkylation for methyl groups, and oxidation (KMnO₄ or CrO₃) to introduce the carboxylic acid . Suzuki Coupling: For aryl-substituted derivatives, palladium-catalyzed cross-coupling efficiently introduces aromatic groups at position 5 .

Biological Activities Antimicrobial and Antifungal: Sulfonyl-containing derivatives (e.g., 5-chloro-2,7-dimethyl-3-sulfonylbenzofuran) show notable antifungal activity against Candida species, attributed to hydrogen bonding with microbial enzymes . Antitumor Potential: Carboxylic acid derivatives with bulky substituents (e.g., 5-(4-chlorophenyl)) demonstrate cytotoxicity against cancer cell lines by interfering with DNA replication .

Biological Activity

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Benzofuran derivatives, including this compound, are associated with several biological properties:

  • Antitumor Activity : These compounds have shown significant cell growth inhibitory effects against various cancer cell lines.
  • Antibacterial and Antifungal Properties : They exhibit activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
  • Antioxidant Effects : Benzofuran derivatives can modulate oxidative stress within cells.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor properties.
  • Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis.
  • Mitochondrial Pathways : The compound may induce apoptosis by promoting the release of cytochrome c from mitochondria, leading to caspase activation .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects across various cancer cell lines. For example:

  • In vitro assays revealed that the compound effectively inhibited the growth of HL-60 and U937 leukemia cells, with IC50 values indicating significant cytotoxicity .

Antibacterial and Antifungal Activity

The antibacterial properties of this compound have been assessed against multiple strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results suggest that the compound holds promise as a potential antimicrobial agent .

Study on Anticancer Effects

A notable study investigated the effects of various benzofuran derivatives on cancer cell lines. The introduction of methyl groups at specific positions on the benzofuran ring significantly enhanced antiproliferative activity. For instance, compounds with a methyl group at the C–3 position showed increased potency compared to their unsubstituted counterparts .

Apoptosis Induction Mechanism

In a series of experiments focusing on apoptosis, it was found that treatment with this compound resulted in increased levels of cleaved caspase-3 in treated cells compared to controls. This indicates that the compound effectively triggers apoptotic pathways in cancer cells .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid?

  • Methodology : The compound can be synthesized via oxidation of sulfanyl intermediates. For example, 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfanyl)-1-benzofuran is treated with 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by room-temperature stirring for 8 hours. Purification involves washing with sodium bicarbonate, drying with magnesium sulfate, and column chromatography (benzane solvent, Rf = 0.52) to achieve a 71% yield .
  • Key Data :
Reaction StepConditionsYield
OxidationCH2Cl2, 273 K → RT, 8 h71%

Q. How is the compound structurally characterized?

  • Methodology : Use a combination of:
  • X-ray crystallography : Slow evaporation of ethyl acetate solutions produces single crystals for structural determination .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR and IR confirm functional groups and substitution patterns. For related benzofuran derivatives, methyl groups typically appear at δ 2.3–2.5 ppm in <sup>1</sup>H NMR, while carbonyl carbons resonate at ~170 ppm in <sup>13</sup>C NMR .
  • Melting point analysis : Sharp melting points (e.g., 426–427 K) indicate purity .

Advanced Research Questions

Q. How can computational tools resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodology :
  • Perform density functional theory (DFT) calculations to predict NMR chemical shifts and vibrational frequencies. Compare results with experimental data to identify errors in synthesis or characterization. For example, deviations in <sup>13</sup>C NMR peaks may arise from solvent effects or crystal packing, which DFT can model using implicit solvation or periodic boundary conditions .
  • Use molecular dynamics simulations to assess conformational flexibility, which may explain broad or split signals in experimental spectra .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodology :
  • Stepwise optimization : Vary temperature, solvent polarity, and catalyst loading. For instance, dichloromethane is preferred for sulfoxide oxidations due to its low nucleophilicity and compatibility with peracids .
  • In-line monitoring : Employ techniques like TLC or HPLC to track intermediate formation. Adjust reaction times dynamically to prevent over-oxidation or side reactions .
  • Data Table :
ParameterOptimal Range
Temperature273–298 K
SolventDichloromethane or ethyl acetate
Catalyst3-Chloroperoxybenzoic acid (77% purity)

Q. How can X-ray crystallography elucidate the compound’s bioactive conformation?

  • Methodology :
  • Crystal growth : Recrystallize from ethyl acetate or methanol to obtain diffraction-quality crystals.
  • Data collection : Use synchrotron radiation for high-resolution datasets (e.g., 0.9 Å resolution). Refine structures with software like SHELXL to map electron density and confirm substituent positions .
  • Applications : Correlate crystallographic data with molecular docking results to predict binding affinities for biological targets (e.g., enzymes or receptors) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in different assay systems?

  • Methodology :
  • Dose-response validation : Replicate assays across multiple platforms (e.g., cell-free vs. cell-based) to rule out false positives.
  • Metabolic stability testing : Use liver microsomes to assess whether observed discrepancies arise from compound degradation .
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of variations. For example, IC50 values differing by >50% across assays warrant further investigation .

Methodological Resources

  • Key Techniques :
    • Synthetic Chemistry : Column chromatography (silica gel, benzene/ethyl acetate gradients) .
    • Structural Analysis : X-ray crystallography (space group P21/c, Z = 4) , DFT (B3LYP/6-31G* basis set) .
    • Bioactivity Profiling : Enzyme inhibition assays (e.g., monoamine oxidase B) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Reactant of Route 2
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid

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